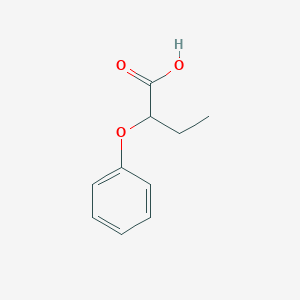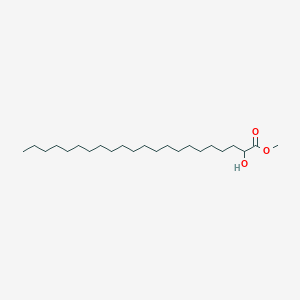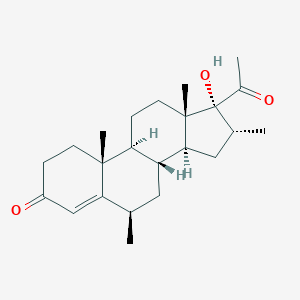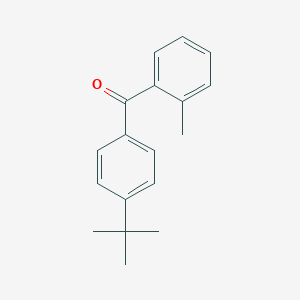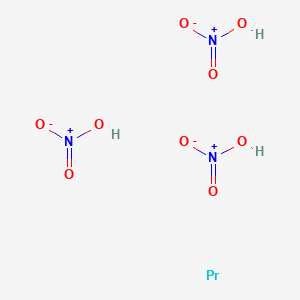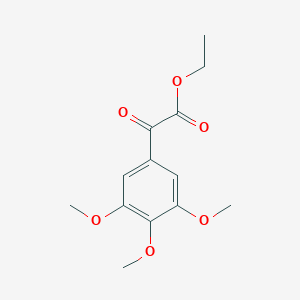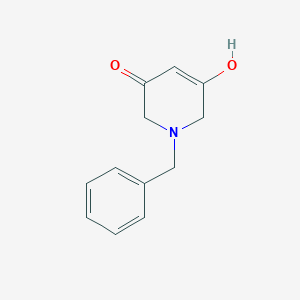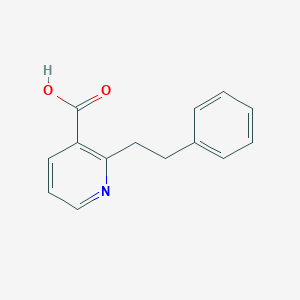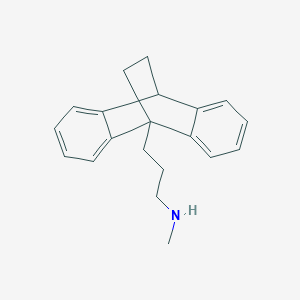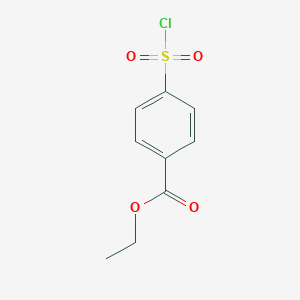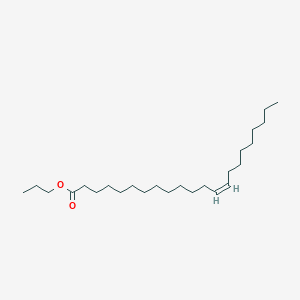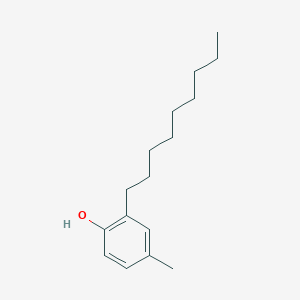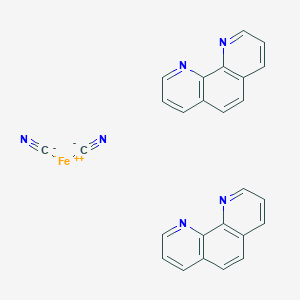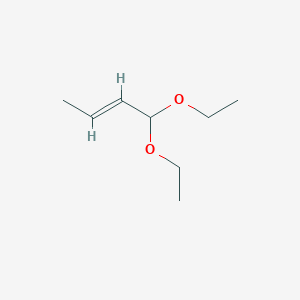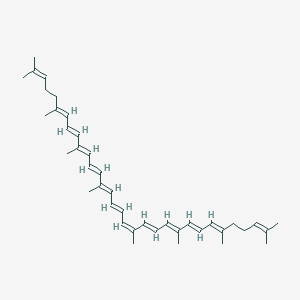
13-cis-Lycopene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lycopene is a carotenoid pigment that is found in red fruits and vegetables such as tomatoes, watermelon, and papaya. It has been extensively studied for its potential health benefits, including its antioxidant and anti-cancer properties. 13-cis-Lycopene is a geometric isomer of lycopene that has gained attention in recent years due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Bioavailability and Isomerization
- Bioavailability and Distribution in Humans : Research has shown that 13-cis-lycopene, along with other cis-isomers, is more bioavailable than the all-trans form. This is due to the shorter length and greater solubility of cis-isomers in mixed micelles, leading to a hypothesis that cis-isomers, including 13-cis-lycopene, are more bioavailable and bioactive in the human body (Boileau et al., 2002).
- Isomerization in Human Tissues : Studies have identified that in addition to all-trans lycopene, at least three cis-isomers (including 13-cis-lycopene) are present in human serum and tissues, accounting for more than 50% of total lycopene. The presence of these isomers suggests different biological reactivities and potential health benefits (Stahl et al., 1992).
Extraction and Stability
- Extraction from Tomato Peels : A study on the extraction of lycopene from tomato peels showed that microwave-assisted extraction significantly improved all-trans and total lycopene yields, including cis-isomers like 13-cis-lycopene. This indicates potential applications in utilizing tomato byproducts for lycopene extraction (Ho et al., 2015).
- Stability in Food Processing : Research indicates that thermal processing of tomatoes, such as heating or freezing, can induce isomerization of all-trans to cis forms of lycopene, including 13-cis-lycopene. This transformation affects the nutritional quality of tomato-based foods and could be used to enhance the bioavailability of lycopene in processed food products (Shi, 2000).
Health Implications
- Antioxidant Properties and Cancer Prevention : The antioxidant properties of lycopene, including its cis-isomers, have been linked to potential health benefits. Epidemiological studies suggest that dietary intake of lycopene, particularly in its cis-forms, may reduce the risk of certain types of cancers (Lee & Chen, 2001).
- Metabolism in Liver Cells : Research on murine hepatic stellate cells showed that these cells can store and isomerize all-trans lycopene to cis forms, including 13-cis-lycopene. This finding suggests the liver's role in maintaining serum and tissue equilibrium of lycopene isomers (Teodoro et al., 2009).
Industrial Applications
- Improvement of Lycopene Bioactivity : Studies on moderate heat treatment of lycopene have shown that such processing can increase the bioactivity of lycopene samples by controlling heating, leading to cis-isomerization. This has implications for developing lycopene-rich food products and nutraceuticals with enhanced health benefits (Phan-Thi & Waché, 2014).
Molecular and Computational Studies
- Theoretical Studies on Isomerization : Computational studies have been conducted to understand the isomerization of lycopene, including transitions to 13-cis-lycopene. These studies contribute to our understanding of the molecular structure and stability of different lycopene isomers (Guo et al., 2008).
Eigenschaften
CAS-Nummer |
13018-46-7 |
|---|---|
Produktname |
13-cis-Lycopene |
Molekularformel |
C40H56 |
Molekulargewicht |
536.9 g/mol |
IUPAC-Name |
(6E,8E,10E,12E,14E,16E,18Z,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |
InChI |
InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21-,36-22+,37-27+,38-28+,39-29+,40-30+ |
InChI-Schlüssel |
OAIJSZIZWZSQBC-FZXCKFLSSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C)\C=C\C=C(/C)\C=C\C=C(/C)\CCC=C(C)C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |
Synonyme |
13-CIS-LYCOPENE |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



